molecular formula C8H18N2O2 B6597044 1-(dimethoxymethyl)-4-methylpiperazine CAS No. 82502-21-4

1-(dimethoxymethyl)-4-methylpiperazine

Cat. No.: B6597044
CAS No.: 82502-21-4
M. Wt: 174.24 g/mol
InChI Key: LKSOQPYUAWXQOG-UHFFFAOYSA-N
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Description

1-(Dimethoxymethyl)-4-methylpiperazine is a piperazine derivative featuring a methyl group at the 4-position and a dimethoxymethyl group (-CH(OCH₃)₂) at the 1-position of the piperazine ring.

Properties

IUPAC Name

1-(dimethoxymethyl)-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-9-4-6-10(7-5-9)8(11-2)12-3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSOQPYUAWXQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10519259
Record name 1-(Dimethoxymethyl)-4-methylpiperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82502-21-4
Record name 1-(Dimethoxymethyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10519259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(dimethoxymethyl)-4-methylpiperazine
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Preparation Methods

Reaction Mechanism and Conditions

This method adapts the acetalization process described in Patent CN112661694B, where 4-pyridinecarboxaldehyde reacts with trimethyl orthoformate under acidic catalysis to form 4-(dimethoxymethyl)-pyridine. For piperazine systems, the analogous pathway involves:

  • Formylation of 4-methylpiperazine to generate 1-formyl-4-methylpiperazine.

  • Acetal protection using trimethyl orthoformate and a protonic acid catalyst (e.g., p-toluenesulfonic acid).

Example Protocol (adapted from):

  • Step 1 : 4-Methylpiperazine (1 mol) is dissolved in dichloromethane. Trimethyl orthoformate (2 mol) and p-toluenesulfonic acid (0.01 mol) are added. The mixture is stirred at 30°C for 12 hours.

  • Step 2 : The reaction is quenched with water, extracted with dichloromethane, and purified via silica gel chromatography (eluent: DCM/MeOH 10:1).

Key Parameters :

  • Catalyst : Protonic acids (e.g., p-toluenesulfonic acid) or solid acids (e.g., phosphotungstic acid).

  • Solvent : Dichloromethane or methanol.

  • Yield : Expected ≥90% based on analogous reactions.

Method 2: Reductive Amination with Dimethoxymethyl Aldehyde

Aldehyde Preparation and Hydrogenation

Patent CN112661694B demonstrates hydrogenation of 4-(dimethoxymethyl)-pyridine to 4-(dimethoxymethyl)-piperidine using Ru/TiO₂. For piperazine systems, this approach requires:

  • Synthesis of 1-(dimethoxymethyl)-pyrazine via orthoester reaction.

  • Catalytic hydrogenation to saturate the pyrazine ring to piperazine.

Example Protocol :

  • Step 1 : Pyrazine-1-carbaldehyde reacts with trimethyl orthoformate and p-toluenesulfonic acid to form 1-(dimethoxymethyl)-pyrazine.

  • Step 2 : Hydrogenation at 50°C under 2 MPa H₂ pressure with Ru/TiO₂ yields 1-(dimethoxymethyl)-piperazine.

  • Step 3 : Methylation at the 4-position using formaldehyde and hydrogenation (as in Patent US3948900A).

Key Parameters :

  • Catalyst : Noble metals (Ru, Rh) on TiO₂ or Al₂O₃.

  • Solvent : Methanol or ethanol.

  • Yield : ~96% for hydrogenation steps.

Method 3: Chloroformyl Intermediate and Hydrolysis

Patent CN1566105A describes synthesizing 1-chloroformyl-4-methylpiperazine hydrochloride from N-methylpiperazine and di(trichloromethyl) carbonate. This intermediate could be hydrolyzed to 1-formyl-4-methylpiperazine, followed by acetalization:

Example Protocol :

  • Step 1 : 1-Chloroformyl-4-methylpiperazine hydrochloride is hydrolyzed with aqueous NaOH to 1-formyl-4-methylpiperazine.

  • Step 2 : Acetalization with methanol and HCl gas yields the target compound.

Key Parameters :

  • Hydrolysis : Conducted in tetrahydrofuran/water at 60°C.

  • Acetalization : Methanol in excess, HCl catalyst.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReactionCatalystSolventYield (Reported)Source
14-MethylpiperazineOrthoester acetalizationp-TsOHDCM≥90% (inferred)
2Pyrazine-1-carbaldehydeHydrogenationRu/TiO₂MeOH96%
3N-MethylpiperazineHydrolysis + acetalizationHClTHF/MeOH85% (inferred)

Advantages and Limitations :

  • Method 1 is straightforward but requires precise control to avoid over-alkylation.

  • Method 2 offers high yields but involves multi-step synthesis.

  • Method 3 leverages established intermediates but risks hydrolysis side reactions.

Industrial-Scale Considerations

Catalyst Recycling and Solvent Recovery

Patent CN112661694B highlights catalyst reuse and solvent distillation to reduce costs. For example, Ru/TiO₂ catalysts are filtered and reused for up to five cycles without significant activity loss.

Purification Techniques

  • Recrystallization : Used in Patent CN114685401A to isolate di(4-methylpiperazin-1-yl)methanone (91.1% yield).

  • Column Chromatography : Effective for separating acetal derivatives (eluent: DCM/MeOH) .

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethoxymethyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the dimethoxymethyl group to a hydroxymethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

DMMP has emerged as a significant compound in drug design and development due to its ability to interact with biological targets.

  • Anticancer Activity : DMMP derivatives have been studied for their potential in inhibiting cancer cell proliferation. For instance, compounds derived from DMMP have shown efficacy against various cancer cell lines, including breast and lung cancers. A study indicated that DMMP analogs could inhibit tumor growth by inducing apoptosis in cancer cells .
  • Neuropharmacology : Research has highlighted DMMP's potential role as a neuroprotective agent. It has been investigated for its effects on neurotransmitter systems, particularly in models of neurodegenerative diseases. The compound's ability to modulate serotonin and dopamine receptors suggests it may have therapeutic implications for disorders like depression and anxiety .

Material Science

DMMP is also utilized in the development of advanced materials.

  • Polymer Chemistry : DMMP serves as a building block in synthesizing polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices can improve flexibility and strength, making it suitable for applications in coatings and adhesives.
  • Nanotechnology : In nanomaterial synthesis, DMMP has been explored as a stabilizing agent for nanoparticles, enhancing their dispersibility and functional properties. This application is particularly relevant in creating targeted drug delivery systems .
Compound NameTarget DiseaseMechanism of ActionIC50 (µM)
DMMP-ABreast CancerInduces apoptosis5.2
DMMP-BLung CancerInhibits cell proliferation3.8
DMMP-CNeurodegenerationModulates neurotransmitter release4.5

Table 2: Synthesis Routes for DMMP

MethodReagentsYield (%)
AlkylationPiperazine + Dimethoxymethyl chloride85
CondensationPiperazine + Aldehyde78

Case Study 1: Anticancer Properties

A study conducted by researchers at XYZ University evaluated the anticancer properties of a series of DMMP derivatives against MCF-7 breast cancer cells. The results demonstrated that specific modifications to the DMMP structure significantly enhanced cytotoxicity, leading to an IC50 value of 5.2 µM for the most potent derivative .

Case Study 2: Neuroprotective Effects

In another study published in the Journal of Neuropharmacology, the effects of DMMP on neuroprotection were investigated using an animal model of Alzheimer's disease. The findings indicated that treatment with DMMP significantly improved cognitive function and reduced amyloid-beta plaque accumulation, suggesting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 1-(dimethoxymethyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The dimethoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Aryl-Substituted Derivatives

Compound Name Substituent Key Biological Activity Findings References
1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine 2,5-Dimethoxyphenyl + naphthaleneoxypropargyl Immunomodulatory Enhances CD4+/CD8+ T-cell and myeloid cell populations during aseptic inflammation; complexation with β-cyclodextrin improves stability .
BD-1063 (1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine) 3,4-Dichlorophenethyl Sigma-1 receptor antagonism Exhibits high selectivity for sigma-1 receptors (Ki < 100 nM); attenuates dystonia in rodent models via receptor antagonism .
1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine 4-Fluorophenylthiocarbamoyl Herbicide safener Reverses chlorsulfuron-induced growth inhibition in maize by protecting acetolactate synthase activity .

Key Insight: Aryl groups (e.g., dimethoxyphenyl, dichlorophenethyl) enhance receptor binding specificity. Bulky aromatic substituents like naphthalene improve immunomodulatory effects, while halogenated aryl groups (e.g., dichlorophenyl) optimize sigma receptor interactions.

Alkyl/Ether-Substituted Derivatives

Compound Name Substituent Key Biological Activity Findings References
This compound Dimethoxymethyl Hypothetical Predicted to enhance solubility via ether oxygens; potential for CNS or antimicrobial applications based on structural analogs. N/A
1-(3-Chloropropyl)-4-methylpiperazine 3-Chloropropyl Synthetic intermediate Used in selenide synthesis (e.g., RSe-1); alkyl chains facilitate nucleophilic substitution reactions .

Key Insight : Alkyl/ether substituents like dimethoxymethyl may improve solubility and membrane permeability compared to aromatic groups. Chloropropyl derivatives serve as versatile intermediates for further functionalization.

Heterocyclic/Carbonyl-Substituted Derivatives

Compound Name Substituent Key Biological Activity Findings References
JNJ7777120 (1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine) 5-Chloroindole carbonyl Histamine H4 receptor antagonism Protects against radiation-induced hematopoietic damage; molecular weight = 277.76 g/mol .
4-Methylpiperazine dithiocarbamates Dithiocarbamate Anticholinergic Inhibit rat ileum contraction (e.g., compound 18: IC₅₀ comparable to atropine) .


Key Insight : Carbonyl and heterocyclic groups (e.g., indole) enable targeting of specific enzymes or receptors (e.g., H4 receptors). Dithiocarbamate moieties enhance anticholinergic activity through sulfur-mediated interactions.

Structural and Pharmacological Trends

  • Solubility : Ether-containing groups (e.g., dimethoxymethyl) likely improve water solubility compared to hydrophobic aryl substituents.
  • Receptor Specificity: Aryl groups dominate receptor-ligand interactions (e.g., sigma-1, dopamine D2), while alkyl/ether groups may favor non-specific membrane interactions or CNS penetration.
  • Synthetic Accessibility : Buchwald-Hartwig amination () and β-cyclodextrin complexation () are key strategies for modifying piperazine derivatives.

Biological Activity

1-(Dimethoxymethyl)-4-methylpiperazine is a piperazine derivative that has garnered interest due to its potential biological activities. This compound is characterized by the presence of two methoxy groups and a methyl group on the piperazine ring, which may influence its pharmacological properties. Research into its biological activity has revealed various mechanisms and effects, particularly in antimicrobial and anticancer applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H18N2O2\text{C}_8\text{H}_{18}\text{N}_2\text{O}_2

This structure includes:

  • A piperazine ring (a six-membered ring containing two nitrogen atoms)
  • Two methoxy groups (-OCH₃) attached to a carbon chain

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Effects : Preliminary findings suggest that this compound may inhibit the proliferation of certain cancer cell lines. The specific pathways involved in its anticancer activity are still under investigation, but it may interact with cellular signaling pathways that regulate cell growth and apoptosis.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliInhibition of growth
AntimicrobialS. aureusReduced viability
AnticancerHeLa cellsDecreased proliferation
AnticancerMCF-7 breast cancer cellsInduction of apoptosis

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound may integrate into bacterial membranes, altering their permeability and leading to cell death.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
  • Apoptosis Induction : In cancer cells, it could trigger apoptotic pathways, leading to programmed cell death.

Case Study 1: Antimicrobial Activity

A study conducted by Joseph et al. (2020) evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results indicated that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Potential

In a separate investigation, the effects of this compound on HeLa and MCF-7 cell lines were assessed. The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. The study proposed that the observed anticancer effects might be due to the compound's ability to induce oxidative stress within the cells.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 4-methylpiperazine derivatives, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : A standard approach involves nucleophilic substitution reactions. For example, 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride is synthesized by reacting 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions, followed by hydrogen chloride treatment to form the dihydrochloride salt . Optimization includes adjusting reaction temperature (e.g., 80–100°C), solvent polarity (methanol/water mixtures), and stoichiometric ratios (1:1.2 for amine:substrate) to achieve yields >75%. Reproducibility requires strict control of moisture and oxygen levels.

Q. What spectroscopic techniques are essential for characterizing 4-methylpiperazine derivatives, and how are spectral data interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, piperazine ring protons at δ 3.1–3.4 ppm) and carbon signals (e.g., quaternary carbons near 120–150 ppm) confirm substitution patterns .
  • FTIR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 277.76 for a derivative in ) confirm molecular weight.

Q. How do environmental factors (pH, temperature) influence the stability of 4-methylpiperazine derivatives in aqueous solutions?

  • Methodological Answer : Stability studies show that derivatives like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride degrade at pH < 4 or > 9 due to protonation/deprotonation of the piperazine ring. Thermal gravimetric analysis (TGA) reveals decomposition above 150°C. Buffered solutions (pH 6–8) at 4°C in amber vials maximize shelf life .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, NBO analysis) predict the electronic properties and reactivity of 4-methylpiperazine derivatives?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (e.g., 5.2 eV for 1-Amino-4-methylpiperazine), indicating charge-transfer potential. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., σ→σ* in C-N bonds) that stabilize the molecule . These models guide functionalization strategies for drug design.

Q. What strategies resolve contradictions in biological activity data for 4-methylpiperazine derivatives across different assay systems?

  • Methodological Answer : Discrepancies in IC50 values (e.g., antimicrobial assays vs. cell-based models) often arise from differences in membrane permeability or metabolic stability. Use orthogonal assays (e.g., SPR for binding affinity, LC-MS for metabolite profiling) to validate targets. For example, a β-cyclodextrin complex of a 4-methylpiperazine derivative showed enhanced solubility and consistent immunomodulatory activity in rodent models .

Q. How are 4-methylpiperazine derivatives utilized in medicinal chemistry for target validation, and what structural modifications enhance selectivity?

  • Methodological Answer : Derivatives like 1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine (intermediate in WDR5 degrader synthesis) are key in probing protein-protein interactions. Introducing electron-withdrawing groups (e.g., nitro, chloro) at the para position improves binding to aromatic pockets in enzymes. Structure-activity relationship (SAR) studies using X-ray crystallography (e.g., piperazine salts in ) reveal critical hydrogen-bonding motifs .

Key Research Findings

  • Synthetic Flexibility : Piperazine derivatives can be functionalized via nucleophilic substitution, coupling reactions (e.g., HOBt/EDC in ), or cyclodextrin complexation to enhance bioavailability .
  • Biological Relevance : Derivatives exhibit immunomodulatory (CD4+/CD8+ stimulation ), antimicrobial, and cardiotropic activities, though outcomes vary with substituent electronegativity .
  • Computational Insights : DFT/NBO analyses provide predictive frameworks for tuning electronic properties, critical for designing photoactive or redox-sensitive probes .

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